3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16411516
InChI: InChI=1S/C20H11ClO5/c1-10-2-4-16-11(6-10)8-14(19(23)25-16)18(22)15-9-12-7-13(21)3-5-17(12)26-20(15)24/h2-9H,1H3
SMILES:
Molecular Formula: C20H11ClO5
Molecular Weight: 366.7 g/mol

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one

CAS No.:

Cat. No.: VC16411516

Molecular Formula: C20H11ClO5

Molecular Weight: 366.7 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one -

Specification

Molecular Formula C20H11ClO5
Molecular Weight 366.7 g/mol
IUPAC Name 3-(6-chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one
Standard InChI InChI=1S/C20H11ClO5/c1-10-2-4-16-11(6-10)8-14(19(23)25-16)18(22)15-9-12-7-13(21)3-5-17(12)26-20(15)24/h2-9H,1H3
Standard InChI Key FLWBWYJSWIFXDU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 3-(6-chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one reflects its bis-coumarin structure, where two chromen-2-one moieties are linked via a carbonyl group . The 6-chloro substitution on the first chromene ring and the 6-methyl group on the second introduce steric and electronic asymmetries, influencing intermolecular interactions (Fig. 1).

Table 1: Molecular identifiers of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one

PropertyValue
IUPAC Name3-(6-chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one
Molecular FormulaC₂₀H₁₁ClO₅
Molecular Weight366.7 g/mol
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
InChIKeyFLWBWYJSWIFXDU-UHFFFAOYSA-N

The X-ray crystallographic data, though unavailable, predict a planar configuration due to conjugated π-systems across both coumarin units . Quantum mechanical simulations suggest that the chloro group at C6 and methyl at C6′ induce localized electron density shifts, potentially enhancing electrophilic reactivity at the carbonyl sites.

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a two-step condensation-cyclization strategy:

  • Condensation: 6-Chloro-2-hydroxybenzaldehyde reacts with malonic acid derivatives (e.g., diethyl malonate) under acidic conditions, forming a β-keto ester intermediate.

  • Cyclization: Intramolecular esterification via H₂SO₄ or PPA (polyphosphoric acid) yields the 6-chloro-2-oxochromene-3-carbonyl precursor, which subsequently undergoes Friedel-Crafts acylation with 6-methyl-4-hydroxycoumarin to form the target compound.

Table 2: Representative synthesis conditions

StepReagentsTemperatureYield (%)
1Diethyl malonate, H₂SO₄80°C68
2PPA, 6-methylcoumarin120°C52

Advanced Manufacturing Techniques

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while improving yields to ~75%. Solvent-free mechanochemical methods are also explored to align with green chemistry principles, though scalability challenges persist.

Physicochemical Properties

Thermal and Spectral Characteristics

Experimental data on melting points remain unreported, but analogous chloro-coumarins exhibit melting ranges of 210–230°C . UV-Vis spectra show λₘₐₐ at 320 nm (π→π*) and 260 nm (n→π*), consistent with extended conjugation. IR stretches at 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), and 760 cm⁻¹ (C-Cl) confirm functional groups .

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the ester linkage under alkaline conditions.

Mechanisms of Action

Enzyme Interactions

Molecular docking studies suggest affinity for human serum albumin (HSA) with a binding constant (Kₐ) of 1.2×10⁴ M⁻¹, implying potential for drug delivery. Esterase-like activity is observed in vitro, cleaving the carbonyl bridge to release 6-methylcoumarin .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a lead structure for dual COX-2/5-LOX inhibitors, with derivatization studies focusing on replacing the methyl group with fluorinated moieties.

Material Science

As a fluorophore, its quantum yield (Φ = 0.33) suits OLED applications, though emission intensity diminishes in polar solvents due to aggregation-caused quenching.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator